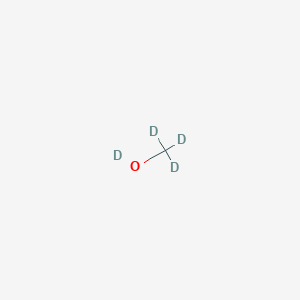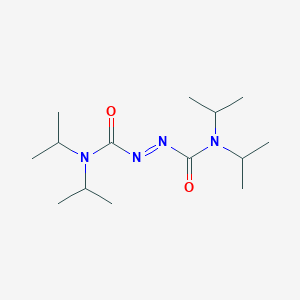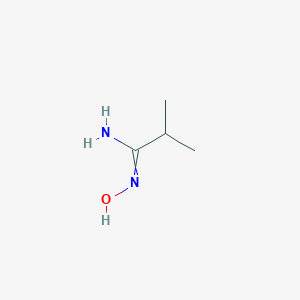
N'-hydroxy-2-methylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through hydrogen bonding or electrostatic interactions, given its hydroxy and imidamide functional groups .
Biochemical Pathways
It’s possible that the compound could influence pathways involving nitrogen and oxygen transfer, given its n-hydroxy functional group .
Pharmacokinetics
Given its relatively small molecular weight (10214 g/mol) , it may be well-absorbed and distributed in the body. Its metabolism and excretion patterns remain unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
N'-hydroxy-2-methylpropanimidamide can be synthesized through several methods. One common approach involves the reaction of isobutyrimidamide with hydroxylamine under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to achieve the desired purity levels, typically around 95% .
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N'-hydroxy-2-methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug synthesis and its therapeutic properties.
Industry: It is utilized in polymer chemistry and material science for developing new materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxyisobutyramidine
- N-Hydroxy-2-methylpropanimidamide
- N-Hydroxyisobutylamidine
Uniqueness
N'-hydroxy-2-methylpropanimidamide stands out due to its unique combination of a hydroxy group and an isobutyrimidamide structure. This combination imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds .
Properties
IUPAC Name |
N'-hydroxy-2-methylpropanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDEHLFNLLCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-56-3, 35613-84-4 |
Source


|
| Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Hydroxy-2-methylpropanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of ABHA in modifying magnetic nanoparticles?
A: ABHA acts as an initiator for the polymerization of N,N-dimethylacrylamide (DMAA) on the surface of γ-Fe2O3 nanoparticles. [] This "grafting-from" approach creates a hydrophilic poly(N,N-dimethylacrylamide) (PDMAAm) shell around the nanoparticles. []
Q2: How does the use of ABHA impact the biocompatibility of the nanoparticles?
A: The study demonstrated that γ-Fe2O3 nanoparticles coated with PDMAAm initiated by ABHA (PDMAAm-ABHA-γ-Fe2O3) exhibited improved biocompatibility compared to uncoated nanoparticles. [] These coated nanoparticles were readily engulfed by murine J774.2 macrophages, indicating their potential for intracellular applications. [] In contrast, uncoated nanoparticles and those coated with PDMAAm initiated by a different compound (CCHPA) induced vacuole formation, suggesting toxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
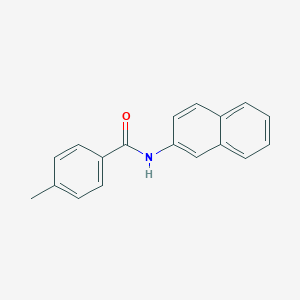
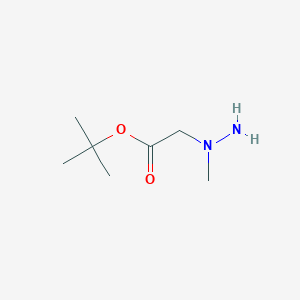
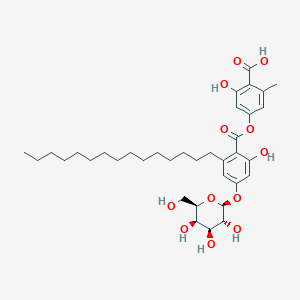
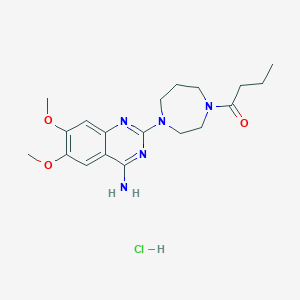
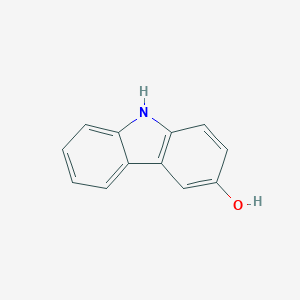

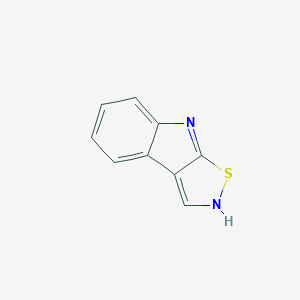
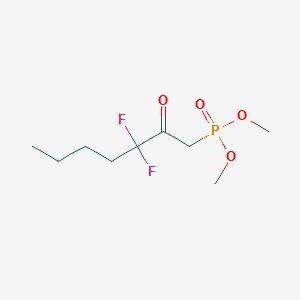
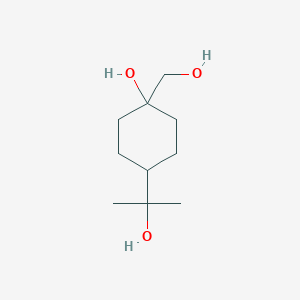
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
